Orlistat open ring epimer

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

SMILES

Synonyms

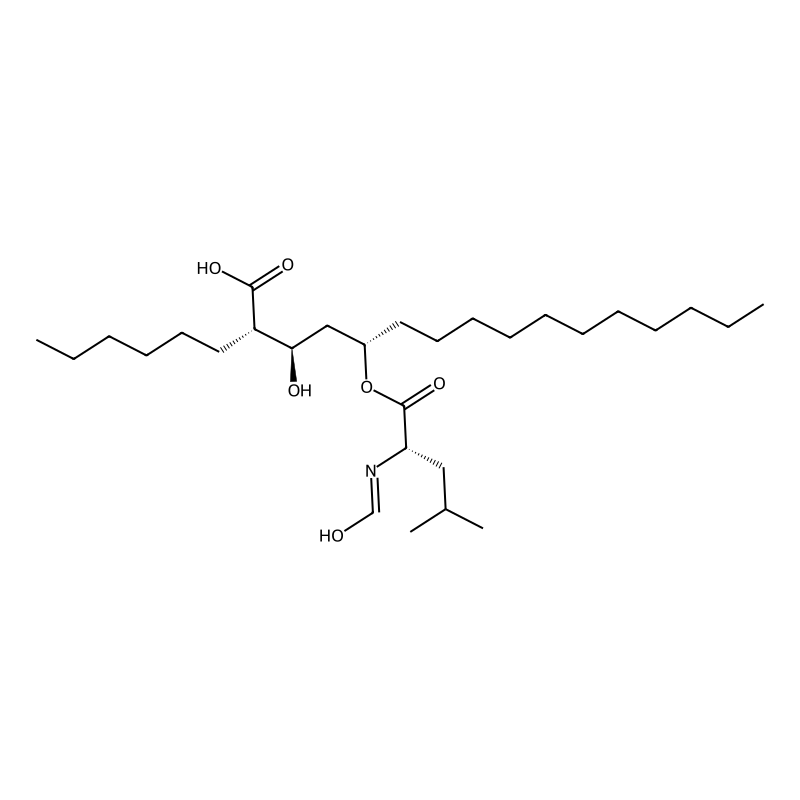

Orlistat open ring epimer, also known by its chemical name C29H55NO6, is a structural variant of the well-known anti-obesity drug Orlistat. This compound is characterized by a unique open-ring structure, which distinguishes it from the canonical form of Orlistat, also referred to as tetrahydrolipstatin. The open ring epimer is recognized for its potential biological activities and is classified under pharmaceutical analytical impurities. Its molecular structure includes a long hydrocarbon chain, an amine group, and multiple ester functionalities, contributing to its lipophilicity and interaction with biological membranes .

Orlistat open ring epimer is a chemical impurity of the anti-obesity drug Orlistat. While Orlistat itself is a well-studied medication, the research application of its open ring epimer is primarily focused on its detection and quantification within Orlistat drug products [].

Analytical Standard

Due to its structural similarity to Orlistat, the open ring epimer serves as a valuable analytical standard for quality control purposes in Orlistat manufacturing. Researchers use it to develop and validate methods for detecting and measuring the amount of this impurity present in Orlistat drug products [, ]. This helps ensure the purity and consistency of Orlistat medications.

Degradation Product

Studies suggest that Orlistat open ring epimer might be a potential degradation product of Orlistat []. Research in this area focuses on understanding the degradation pathways of Orlistat and the factors that influence its conversion to the open ring epimer form. This knowledge is crucial for improving the stability and shelf life of Orlistat medications.

The chemical behavior of Orlistat open ring epimer is largely influenced by its functional groups. It can undergo various reactions typical for esters and amines, including hydrolysis, transesterification, and amide formation. The compound's reactivity may be utilized in synthetic organic chemistry to develop derivatives with enhanced pharmacological properties. For instance, modifications to the ester moieties can lead to compounds with improved solubility or bioavailability .

Orlistat open ring epimer exhibits biological activities similar to those of its parent compound, Orlistat. It functions primarily as an inhibitor of pancreatic lipase, an enzyme crucial for dietary fat digestion. By inhibiting this enzyme, the compound reduces fat absorption in the gastrointestinal tract, thereby contributing to weight loss. Additionally, studies have indicated potential anticancer properties linked to Orlistat and its analogs, suggesting that the open ring epimer may also influence cell proliferation and apoptosis in various cancer cell lines .

The synthesis of Orlistat open ring epimer involves several steps that typically include:

- Starting Materials: Utilizing precursors derived from natural products or synthetic routes.

- Key Reactions: Employing methods such as asymmetric synthesis or stereoselective reactions to achieve the desired configuration.

- Purification: Following synthesis, purification techniques like chromatography are used to isolate the target compound from by-products.

Recent literature highlights enantioselective synthesis strategies that can yield various stereoisomers of tetrahydrolipstatin and its derivatives .

Orlistat open ring epimer serves primarily in pharmaceutical research as a reference standard for analytical purposes. Its role extends into:

- Drug Development: As a model compound for designing new lipase inhibitors.

- Research: Investigating metabolic pathways and mechanisms of obesity-related diseases.

- Analytical Chemistry: Used in quality control and validation processes for formulations containing Orlistat .

Research on Orlistat open ring epimer has revealed interactions with various biological targets. Notably:

- Pancreatic Lipase: The primary target for fat absorption inhibition.

- Cellular Proteins: Studies have identified multiple cellular proteins that interact with Orlistat analogs through proteomic profiling techniques .

- Sub-cellular Localization: Investigations into organelle-specific targeting have shown that modifications to the compound can enhance its delivery and retention within cells .

Orlistat open ring epimer shares structural similarities with several other compounds known for their pharmacological effects. Below is a comparison highlighting its uniqueness:

| Compound Name | Structural Features | Primary Use |

|---|---|---|

| Orlistat | Closed-ring structure; potent lipase inhibitor | Anti-obesity |

| Tetrahydrolipstatin | Similar backbone; closed-ring structure | Anti-obesity |

| Sibutramine | Different mechanism; serotonin reuptake inhibitor | Weight management |

| Liraglutide | GLP-1 analogue; enhances insulin secretion | Diabetes treatment |

The uniqueness of Orlistat open ring epimer lies in its open-ring structure that may confer distinct pharmacokinetic properties compared to the closed-ring forms of Orlistat and tetrahydrolipstatin. This variation could lead to different interactions within biological systems and potential therapeutic applications beyond obesity management .

Molecular Structure and Stereochemistry

The molecular structure of orlistat open ring epimer is characterized by a linear fatty acid chain backbone with specific stereochemical configurations at four defined stereocenters [1] [13]. The compound possesses the molecular formula C₂₉H₅₅NO₆ and exhibits absolute stereochemistry with four out of four defined stereocenters [7] [13].

The stereochemical configuration of orlistat open ring epimer is precisely defined through its SMILES notation: CCCCCCCCCCCCC@@HOC(=O)C@HNC=O [1] [7]. This configuration establishes the compound's three-dimensional spatial arrangement, which directly influences its physicochemical properties and biological interactions.

Table 1: Stereochemical Configuration of Orlistat Open Ring Epimer

| Stereocenter Position | Configuration | Description |

|---|---|---|

| C2 | S | α-carbon of hexadecanoic acid chain |

| C3 | R | β-carbon bearing hydroxyl group |

| C5 | S | Carbon bearing ester linkage |

| C26 | S | α-carbon of leucine residue |

The compound exhibits a distinctive open-chain structure resulting from the hydrolytic cleavage of the beta-lactone ring present in the parent orlistat molecule [17]. This structural modification leads to the formation of a carboxylic acid functionality and a secondary alcohol group, which significantly alters the compound's chemical reactivity and stability profile compared to its cyclic precursor [17].

IUPAC Nomenclature and Synonyms

The International Union of Pure and Applied Chemistry nomenclature for orlistat open ring epimer follows systematic naming conventions that reflect its complex stereochemical structure [1] [8]. The primary IUPAC name is (2S,3R,5S)-5-[(2S)-2-formamido-4-methylpentanoyl]oxy-2-hexyl-3-hydroxyhexadecanoic acid, which comprehensively describes the molecular architecture and stereochemical assignments [1].

Table 2: Nomenclature and Synonyms of Orlistat Open Ring Epimer

| Nomenclature Type | Name |

|---|---|

| IUPAC Name | (2S,3R,5S)-5-[(2S)-2-formamido-4-methylpentanoyl]oxy-2-hexyl-3-hydroxyhexadecanoic acid |

| Alternative IUPAC Name | (2S,3R,5S)-5-[(N-Formyl-L-leucyl)oxy]-2-hexyl-3-hydroxyhexadecanoic acid |

| USP Designation | Orlistat open ring epimer [USP IMPURITY] |

| Systematic Name 1 | L-Leucine, N-formyl-, (1S)-1-[(2R,3S)-3-carboxy-2-hydroxynonyl]dodecyl ester |

| Systematic Name 2 | N-Formyl-L-leucine (1S)-1-[(2R,3S)-3-carboxy-2-hydroxynonyl]dodecyl ester |

| Common Name | Orlistat open ring epimer |

The compound is officially recognized in pharmaceutical compendia under the designation "Orlistat open ring epimer [USP IMPURITY]" and carries the Chemical Abstracts Service registry number 130793-28-1 [1] [8]. Additional systematic names reflect the compound's derivation from N-formyl-L-leucine and its ester linkage to a hydroxylated hexadecanoic acid derivative [5] [8].

Physicochemical Properties

The physicochemical properties of orlistat open ring epimer have been comprehensively characterized through experimental measurements and computational predictions [1] [19]. The compound exhibits a molecular weight of 513.75 grams per mole and a monoisotopic mass of 513.40293847 daltons [1] [2].

Table 3: Physicochemical Properties of Orlistat Open Ring Epimer

| Property | Value | Reference Method |

|---|---|---|

| Molecular Formula | C₂₉H₅₅NO₆ | Experimental |

| Molecular Weight (g/mol) | 513.75 | Calculated |

| Monoisotopic Mass (Da) | 513.40293847 | Mass Spectrometry |

| CAS Registry Number | 130793-28-1 | Assigned |

| UNII | F0N5S1WW2U | FDA Assignment |

| InChI Key | FKUNIADJSAJLGB-YIPNQBBMSA-N | Computational |

| Topological Polar Surface Area (Ų) | 113 | Computational |

| Heavy Atom Count | 36 | Structural Analysis |

| Predicted Boiling Point (°C) | 645.8 ± 55.0 | Computational |

| Predicted Density (g/cm³) | 1.005 ± 0.06 | Computational |

| Predicted pKa | 4.37 ± 0.50 | Computational |

The compound demonstrates limited solubility in common organic solvents, exhibiting slight solubility in chloroform, dimethyl sulfoxide, and methanol [19]. The topological polar surface area of 113 square angstroms indicates moderate polarity, which influences the compound's membrane permeability and distribution characteristics [1].

Storage requirements for orlistat open ring epimer are stringent, necessitating maintenance at -86°C under inert atmosphere conditions due to its temperature-sensitive nature [19]. The predicted pKa value of 4.37 ± 0.50 suggests that the compound exists predominantly in its protonated form under physiological pH conditions [19].

Conformational Analysis and Molecular Dynamics

Conformational analysis of orlistat open ring epimer reveals complex molecular dynamics behavior influenced by the flexibility of its long alkyl chains and the presence of multiple rotatable bonds [15] [21]. Computational studies utilizing quantum mechanical methods have demonstrated that the compound can adopt multiple stable conformations, particularly concerning the orientation of its hexyl tail region [21] [23].

Molecular dynamics simulations have identified two primary conformational states for orlistat-related compounds, designated as conformation I and conformation II, which differ in their omega dihedral angles [21] [23]. The energy barrier separating these conformations has been calculated at approximately 28.35 kilocalories per mole using quantum mechanical methods, indicating substantial conformational stability [23].

Free energy calculations performed on peptide-bound orlistat derivatives demonstrate that the two major conformational states are energetically equivalent, with calculated free energies of -329.61 ± 7.55 kilocalories per mole for conformation I and -330.52 ± 7.81 kilocalories per mole for conformation II [21]. These findings suggest that the compound can readily interconvert between conformational states without significant energetic penalties.

The conformational flexibility of orlistat open ring epimer is particularly pronounced in the hexadecanoic acid chain region, where rotational freedom around carbon-carbon single bonds allows for extensive conformational sampling [15]. This flexibility contributes to the compound's chemical instability and propensity for further structural rearrangements under various conditions [17].

Structure-Property Relationships

The structure-property relationships of orlistat open ring epimer are fundamentally governed by its open-chain architecture and specific stereochemical configuration [17]. The presence of the opened lactone ring creates a carboxylic acid functionality that significantly influences the compound's chemical reactivity and stability profile compared to the parent orlistat molecule [17].

The compound's reduced stability relative to orlistat is directly attributable to the loss of the constrained beta-lactone ring system [17]. This structural modification eliminates the inherent ring strain that contributes to orlistat's reactivity while introducing conformational flexibility that can lead to further chemical transformations [17].

The stereochemical configuration at the C2, C3, and C5 positions critically determines the compound's three-dimensional structure and its potential for intermolecular interactions [1] [7]. The (2S,3R,5S) configuration creates a specific spatial arrangement of functional groups that influences hydrogen bonding patterns and molecular recognition events [15].

The N-formyl-L-leucine moiety contributes to the compound's overall polarity and provides specific recognition elements for analytical detection methods [8]. The formyl group serves as a hydrogen bond acceptor, while the leucine side chain contributes hydrophobic character that influences the compound's partition behavior [19].

Chemical instability of orlistat open ring epimer manifests through its propensity to undergo acyl migration, forming a six-membered lactone with identical molecular mass but different structural arrangement [17]. This rearrangement process is facilitated by the compound's conformational flexibility and the nucleophilic character of the hydroxyl group present in the opened ring structure [17].

The compound's limited solubility in aqueous media reflects the dominance of its hydrophobic alkyl chain components over the polar functional groups [19]. This property significantly influences its analytical detection requirements and necessitates the use of organic solvent systems for effective dissolution and handling [19].